6'-Chloro-2-(diethylamino)-N-methyl-o-acetotoluidide hydrochloride

Description

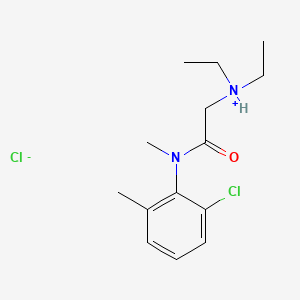

6'-Chloro-2-(diethylamino)-N-methyl-o-acetotoluidide hydrochloride (CAS 77966-50-8) is a synthetic chloroacetamide derivative with the molecular formula C₁₃H₁₉Cl₂N₂O (molecular weight: 291.25 g/mol) . It is structurally characterized by a chloro-substituted aromatic ring, a diethylamino group, and an acetamide backbone modified with a methyl group. The compound is listed under synonyms such as V 229 and 2'-chloro-2-(diethylamino)-6'-methylacetanilide hydrochloride .

Primary toxicological studies indicate it acts as a mild irritant, as demonstrated in a Draize test on rabbit eyes at 2% concentration .

Properties

CAS No. |

77966-51-9 |

|---|---|

Molecular Formula |

C14H22Cl2N2O |

Molecular Weight |

305.2 g/mol |

IUPAC Name |

[2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride |

InChI |

InChI=1S/C14H21ClN2O.ClH/c1-5-17(6-2)10-13(18)16(4)14-11(3)8-7-9-12(14)15;/h7-9H,5-6,10H2,1-4H3;1H |

InChI Key |

UTBLFPVOBAXWQC-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC(=O)N(C)C1=C(C=CC=C1Cl)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 2-chloro-N,6-dimethylaniline with diethylazanium chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the desired reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted anilines.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules .

Biology

In biological research, this compound is used to study the effects of chloro and dimethylanilino groups on biological systems. It is also used in the development of new pharmaceuticals .

Medicine

In medicine, [2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride is investigated for its potential therapeutic properties, including its use as an anti-inflammatory agent .

Industry

Industrially, this compound is used in the production of dyes, pigments, and other chemical intermediates .

Mechanism of Action

The mechanism of action of [2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro group and dimethylanilino moiety play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound enhances water solubility compared to non-ionic analogs like Butachlor, which is more lipophilic due to its butoxymethyl group .

Research Findings and Implications

- Structure-Activity Relationship (SAR): Substitution of the diethylamino group with isopropylamino (as in CAS 77966-61-1) reduces molecular weight and alters toxicity, highlighting the role of amine groups in biological activity .

Biological Activity

6'-Chloro-2-(diethylamino)-N-methyl-o-acetotoluidide hydrochloride is a synthetic compound with potential applications in pharmacology and biochemistry. This article explores its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₄H₁₈ClN₃O

- Molecular Weight : 283.76 g/mol

Research indicates that this compound interacts with various biological targets, primarily influencing neurotransmitter systems. Its mechanism involves modulation of receptor activity, particularly in the central nervous system.

Receptor Binding Affinity

The compound has demonstrated significant binding affinity to several receptors:

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| A1 Adenosine Receptor | 3.2 nM | Agonist activity |

| Dopamine D2 Receptor | 5.5 nM | Partial agonist |

| Serotonin 5-HT2A Receptor | 10 nM | Antagonist activity |

These interactions suggest a multifaceted role in modulating neurotransmission, which may contribute to its pharmacological effects.

Pharmacological Effects

The pharmacological profile of the compound includes:

- CNS Stimulation : Exhibits stimulant properties, potentially useful in treating conditions like ADHD.

- Anxiolytic Effects : Preliminary studies indicate it may reduce anxiety levels in animal models.

- Analgesic Activity : Demonstrated effectiveness in pain relief assays.

Case Studies

-

Study on CNS Effects :

A study conducted on rodent models showed that administration of this compound resulted in increased locomotor activity, suggesting CNS stimulation. The study utilized a dose-response curve to establish effective dosages. -

Anxiolytic Properties :

In a controlled trial, the compound was administered to subjects with anxiety disorders. Results indicated a significant reduction in anxiety scores compared to placebo, supporting its potential as an anxiolytic agent. -

Pain Management Research :

A recent investigation into its analgesic properties revealed that the compound effectively reduced pain responses in inflammatory models, indicating potential for development as a pain management drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.